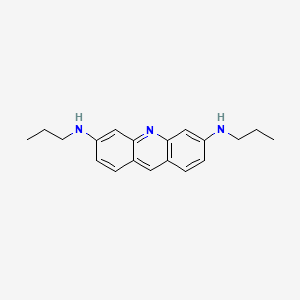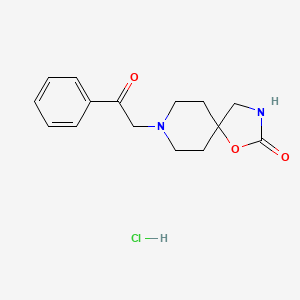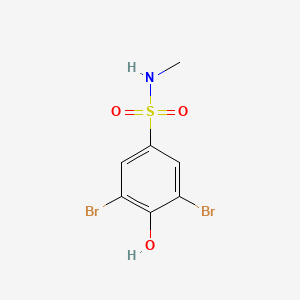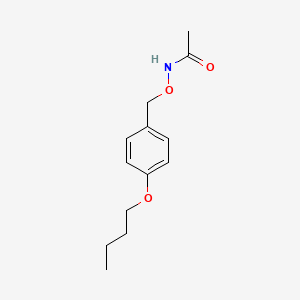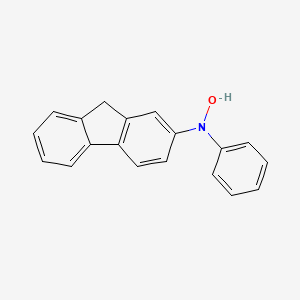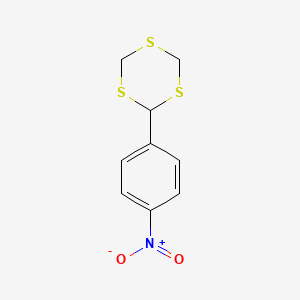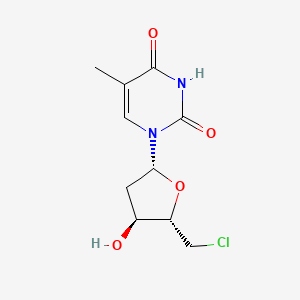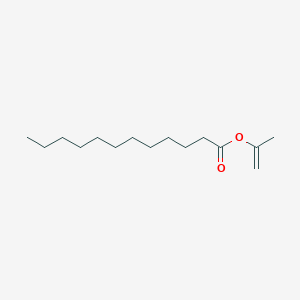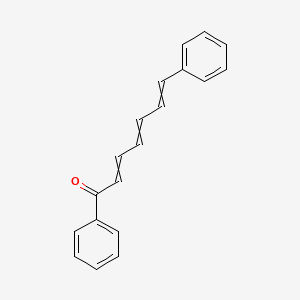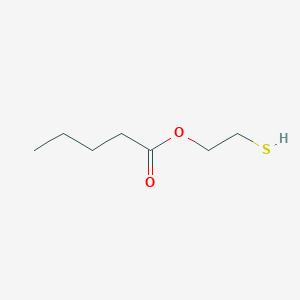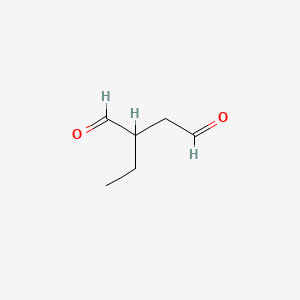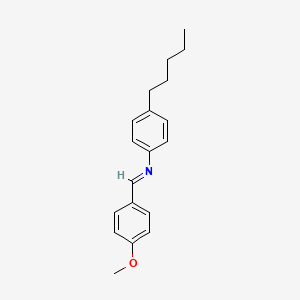
(E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a phenyl ring and a pentyl group attached to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-pentylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy and pentyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy and pentyl groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the imine group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- (E)-1-(4-Methoxyphenyl)-N-(4-butylphenyl)methanimine
- (E)-1-(4-Methoxyphenyl)-N-(4-hexylphenyl)methanimine
- (E)-1-(4-Methoxyphenyl)-N-(4-propylphenyl)methanimine
Comparison: Compared to its similar compounds, (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine is unique due to the specific length of its pentyl group. This structural feature can influence the compound’s physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the methoxy group also contributes to its distinct characteristics, affecting its interactions with other molecules and its overall stability.
Propriétés
Numéro CAS |
35050-72-7 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(21-2)14-10-17/h7-15H,3-6H2,1-2H3 |
Clé InChI |
WEAJPACJMGWHBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


